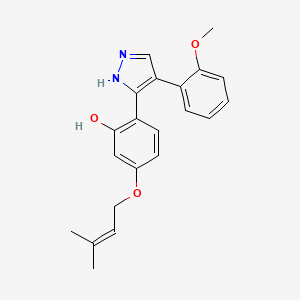![molecular formula C18H14N2O2S B2693782 2-(2-Methoxyphenyl)-1,5-dihydrochromeno[2,3-d]pyrimidine-4-thione CAS No. 866811-64-5](/img/structure/B2693782.png)
2-(2-Methoxyphenyl)-1,5-dihydrochromeno[2,3-d]pyrimidine-4-thione
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
The compound “2-(2-Methoxyphenyl)-1,5-dihydrochromeno[2,3-d]pyrimidine-4-thione” is a complex organic molecule that contains several functional groups and rings, including a methoxyphenyl group, a chromeno[2,3-d]pyrimidine ring, and a thione group . These groups are common in many biologically active compounds and could potentially contribute to various chemical and biological properties.
Synthesis Analysis
While the specific synthesis pathway for this compound is not available, similar compounds are often synthesized through multicomponent reactions involving Knoevenagel condensation, Michael addition, and intramolecular cyclocondensation . The synthesis of related pyrimidine-thiones often involves the reaction of 2-halo derivatives with sulfur-containing reagents .Molecular Structure Analysis
The molecular structure of this compound would likely be determined by the arrangement of its functional groups and rings. Computational tools such as Density Functional Theory (DFT) can be used to predict the molecular and electronic behavior of similar compounds .Chemical Reactions Analysis
The chemical reactions involving this compound would likely depend on its functional groups. For instance, the thione group could potentially undergo reactions with nucleophiles or electrophiles .Scientific Research Applications
Synthetic Chemistry and Characterization
Pyrimidine derivatives, including those similar to 2-(2-Methoxyphenyl)-1,5-dihydrochromeno[2,3-d]pyrimidine-4-thione, have been synthesized through various chemical reactions. These compounds often exhibit complex molecular structures, characterized by spectroscopic methods such as NMR and mass spectrometry. For example, Al‐Refai et al. (2014) reported on the synthesis, spectroscopic characterization, and X-ray structure analysis of a related compound, demonstrating the importance of these derivatives in advancing synthetic methodologies and understanding of molecular structures (Al‐Refai, Geyer, Marsch, & Ali, 2014).
Antiviral Activities
Research into pyrimidine derivatives has also explored their potential antiviral activities. Hocková et al. (2003) investigated 5-substituted-2,4-diamino-6-[2-(phosphonomethoxy)ethoxy]pyrimidines, revealing some derivatives' marked inhibitory effects on retrovirus replication in cell culture, highlighting the therapeutic potential of these compounds in antiviral drug development (Hocková, Holý, Masojídková, Andrei, Snoeck, De Clercq, & Balzarini, 2003).
Corrosion Inhibition
Pyrimidine-2-thione derivatives have been evaluated for their effectiveness as corrosion inhibitors for metals in acidic environments, demonstrating significant potential for industrial applications. Soltani et al. (2015) found that these compounds effectively inhibit mild steel corrosion, potentially providing eco-friendly solutions for corrosion protection in various industries (Soltani, Behpour, Oguzie, Mahluji, & Ghasemzadeh, 2015).
Antibacterial Activities
The synthesis of novel pyrimidine derivatives and their evaluation as antibacterial agents further illustrates the versatility of these compounds in potential medical applications. Kaur et al. (2011) developed a series of indeno[1,2-d]pyrimidine-2-thione derivatives through Biginelli’s one-pot multicomponent condensation reaction, finding some derivatives to exhibit marked antibacterial activities (Kaur, Bansal, Kaur, Mishra, & Bhatia, 2011).
Future Directions
properties
IUPAC Name |
2-(2-methoxyphenyl)-1,5-dihydrochromeno[2,3-d]pyrimidine-4-thione |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H14N2O2S/c1-21-15-9-5-3-7-12(15)16-19-17-13(18(23)20-16)10-11-6-2-4-8-14(11)22-17/h2-9H,10H2,1H3,(H,19,20,23) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PXZUZVCSVGVCPZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC=C1C2=NC(=S)C3=C(N2)OC4=CC=CC=C4C3 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H14N2O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
322.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-(4-methylphenyl)-2-oxo-2-[1-(2-oxo-2-piperidin-1-ylethyl)indol-3-yl]acetamide](/img/structure/B2693700.png)
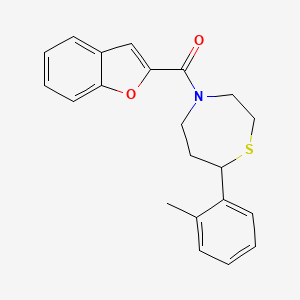

![4-(1,7-dimethyl-2,4-dioxo-3-phenethyl-3,4-dihydro-1H-imidazo[2,1-f]purin-8(2H)-yl)benzenesulfonamide](/img/structure/B2693704.png)
![N-[3-(Aminomethyl)-3-phenylcyclobutyl]-3-phenyltriazole-4-carboxamide;hydrochloride](/img/structure/B2693706.png)

![2-[2-(1,3-benzodioxol-5-yl)-4-oxopyrazolo[1,5-a]pyrazin-5(4H)-yl]-N-[2-(3,4-dimethoxyphenyl)ethyl]acetamide](/img/structure/B2693708.png)
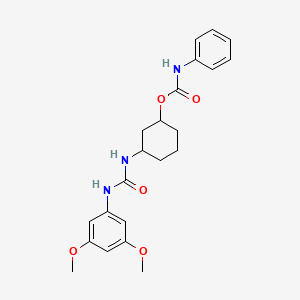
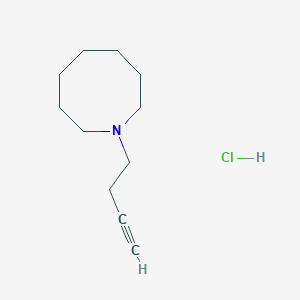
![N-(5-(5-bromothiophen-2-yl)-1,3,4-oxadiazol-2-yl)benzo[d]thiazole-2-carboxamide](/img/structure/B2693712.png)
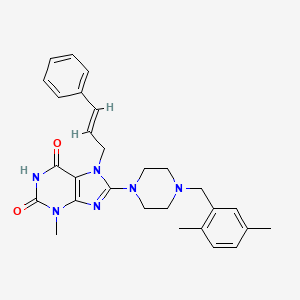
![Ethyl 4-[({[5-acetyl-4-(4-chlorophenyl)-3-cyano-6-methyl-1,4-dihydropyridin-2-yl]sulfanyl}acetyl)amino]benzoate](/img/structure/B2693718.png)

